Agonist-Dependent Potency Profile: HC-030031 IC50 Values Against Structurally Diverse TRPA1 Activators
HC-030031 demonstrates differential inhibitory potency against distinct TRPA1 agonists. Against cinnamaldehyde-induced TRPA1 activation, the IC50 is 4.9 ± 0.1 μM, whereas against allyl isothiocyanate (AITC)-induced activation, the IC50 is 7.5 ± 0.2 μM [1]. Against formalin-evoked calcium influx, HC-030031 exhibits an IC50 of 5.3 ± 0.2 μM . This agonist-dependent variation—approximately 1.5-fold difference between cinnamaldehyde and AITC—contrasts with alternative TRPA1 antagonists such as AP-18, for which comprehensive agonist-panel potency data are less extensively documented, and highlights the necessity of selecting the appropriate reference antagonist based on the specific agonist employed in experimental design.
| Evidence Dimension | Inhibitory potency (IC50) against TRPA1 activation by distinct agonists |
|---|---|
| Target Compound Data | Cinnamaldehyde: IC50 = 4.9 ± 0.1 μM; AITC: IC50 = 7.5 ± 0.2 μM; Formalin: IC50 = 5.3 ± 0.2 μM |
| Comparator Or Baseline | Internal comparison across agonists (cinnamaldehyde vs. AITC vs. formalin) |
| Quantified Difference | ~1.5-fold lower IC50 for cinnamaldehyde vs. AITC (4.9 vs. 7.5 μM) |
| Conditions | FLIPR calcium-influx assay; human TRPA1 expressed in heterologous systems |
Why This Matters
The agonist-dependent potency profile necessitates matching the antagonist to the specific TRPA1 activator used in a given assay to ensure appropriate inhibitory concentration selection.
- [1] Eid SR, Crown ED, Moore EL, Liang HA, Choong KC, Dima S, et al. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Mol Pain. 2008;4:48. View Source
